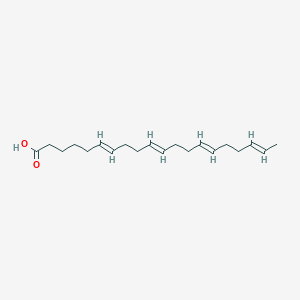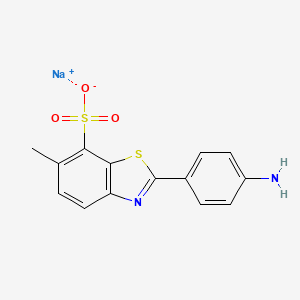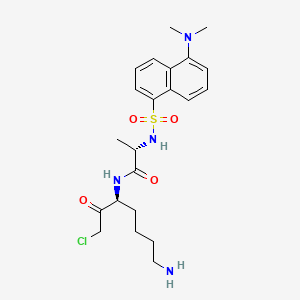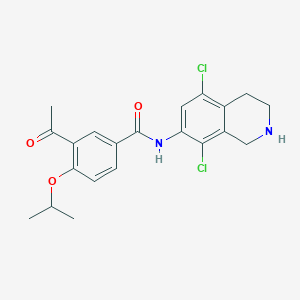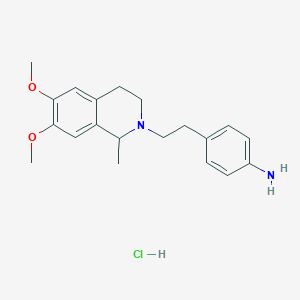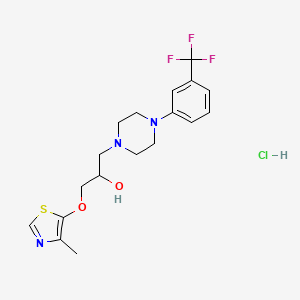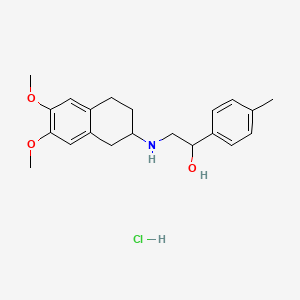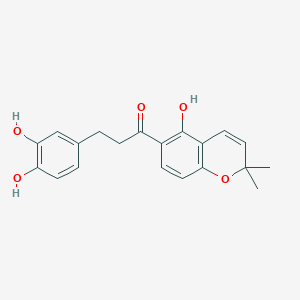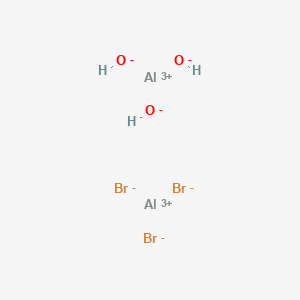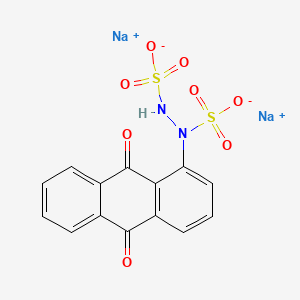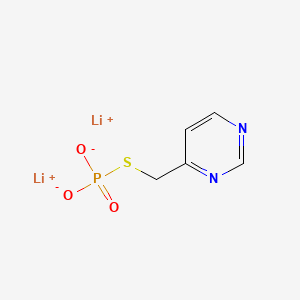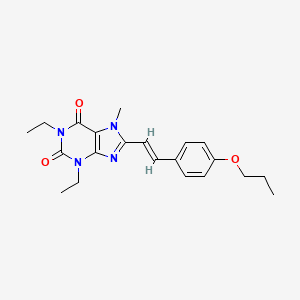
(E)-1,3-Diethyl-7-methyl-8-(4-propoxystyryl)xanthine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-1,3-Diethyl-7-methyl-8-(4-propoxystyryl)xanthine is a synthetic xanthine derivative. Xanthine derivatives are known for their stimulant effects, particularly on the central nervous system. They are commonly used in medicine for their bronchodilator and vasodilator properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1,3-Diethyl-7-methyl-8-(4-propoxystyryl)xanthine typically involves the alkylation of xanthine derivatives. The reaction conditions often require the use of strong bases and specific solvents to facilitate the alkylation process.
Industrial Production Methods
Industrial production methods for such compounds usually involve large-scale chemical synthesis using automated reactors. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-1,3-Diethyl-7-methyl-8-(4-propoxystyryl)xanthine can undergo various chemical reactions, including:
Oxidation: This reaction can alter the functional groups on the xanthine ring.
Reduction: This can lead to the formation of different derivatives with altered biological activity.
Substitution: Common in the modification of the xanthine ring to produce various analogs.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. They often include various substituted xanthine derivatives with potentially different pharmacological properties.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a model compound for studying xanthine derivatives.
Biology: For investigating its effects on cellular processes.
Medicine: Potential use as a bronchodilator or vasodilator.
Industry: Possible applications in the development of new pharmaceuticals.
Wirkmechanismus
The mechanism of action of (E)-1,3-Diethyl-7-methyl-8-(4-propoxystyryl)xanthine likely involves interaction with adenosine receptors, similar to other xanthine derivatives. This interaction can lead to increased levels of cyclic AMP, resulting in various physiological effects such as bronchodilation and vasodilation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Caffeine: A well-known xanthine derivative with stimulant effects.
Theophylline: Used as a bronchodilator in the treatment of respiratory diseases.
Theobromine: Found in chocolate, with mild stimulant effects.
Uniqueness
(E)-1,3-Diethyl-7-methyl-8-(4-propoxystyryl)xanthine may have unique properties due to its specific chemical structure, which could result in different pharmacological effects compared to other xanthine derivatives.
Eigenschaften
CAS-Nummer |
155271-31-1 |
|---|---|
Molekularformel |
C21H26N4O3 |
Molekulargewicht |
382.5 g/mol |
IUPAC-Name |
1,3-diethyl-7-methyl-8-[(E)-2-(4-propoxyphenyl)ethenyl]purine-2,6-dione |
InChI |
InChI=1S/C21H26N4O3/c1-5-14-28-16-11-8-15(9-12-16)10-13-17-22-19-18(23(17)4)20(26)25(7-3)21(27)24(19)6-2/h8-13H,5-7,14H2,1-4H3/b13-10+ |
InChI-Schlüssel |
DXJUOFIXNGIKFE-JLHYYAGUSA-N |
Isomerische SMILES |
CCCOC1=CC=C(C=C1)/C=C/C2=NC3=C(N2C)C(=O)N(C(=O)N3CC)CC |
Kanonische SMILES |
CCCOC1=CC=C(C=C1)C=CC2=NC3=C(N2C)C(=O)N(C(=O)N3CC)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


